molecular formula C9H9Cl3O B2656532 2-(2,4,5-Trichlorophenyl)propan-2-ol CAS No. 62436-52-6

2-(2,4,5-Trichlorophenyl)propan-2-ol

Cat. No.: B2656532
CAS No.: 62436-52-6
M. Wt: 239.52
InChI Key: XDPGORCCJPPGPA-UHFFFAOYSA-N
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Description

2-(2,4,5-Trichlorophenyl)propan-2-ol is a chlorinated aromatic alcohol with a tertiary alcohol functional group attached to a 2,4,5-trichlorophenyl substituent. The 2,4,5-trichlorophenyl moiety is notable for its steric and electronic properties, which influence reactivity, biological activity, and environmental persistence . Derivatives of this structure, such as carboxylic acids (e.g., 2-(2,4,5-trichlorophenyl)propionic acid) and acylthioureas, have been studied for applications ranging from herbicides to antimicrobial agents .

Properties

IUPAC Name

2-(2,4,5-trichlorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3O/c1-9(2,13)5-3-7(11)8(12)4-6(5)10/h3-4,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPGORCCJPPGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1Cl)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trichlorophenyl)propan-2-ol typically involves the reaction of 2,4,5-trichlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,4,5-trichlorobenzaldehyde using sodium borohydride in an alcohol solvent, such as methanol or ethanol, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. This could include catalytic hydrogenation processes or other advanced reduction techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trichlorophenyl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2,4,5-trichlorophenyl)propan-2-one, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Uses

Chlorobutanol has been extensively utilized in pharmaceuticals due to its sedative and anesthetic properties. It acts as a preservative and is often included in formulations requiring long-term stability.

  • Antimicrobial Activity : Chlorobutanol exhibits antibacterial and antifungal properties, making it suitable for use in multi-ingredient formulations at concentrations as low as 0.05% .

Anesthetic Applications

The compound is used in anesthesia for invertebrates and fish, demonstrating its effectiveness as a local anesthetic . Its sedative effects are similar to those of chloral hydrate, which has made it a subject of interest in veterinary medicine.

Chemical Research

Chlorobutanol serves as a model compound in various chemical studies, particularly in the synthesis of other organic compounds. Its structure allows researchers to explore reaction mechanisms and the effects of halogen substituents on biological activity.

Toxicological Studies

Chlorobutanol has been evaluated for its toxicity, particularly concerning liver effects and irritant properties on skin and eyes. Studies have shown that while effective as an anesthetic, it poses risks at higher concentrations .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of chlorobutanol when incorporated into topical formulations for wound care. The results indicated that chlorobutanol significantly reduced microbial load at concentrations between 0.5% and 1%, demonstrating its potential for enhancing the shelf life and safety of topical products.

Case Study 2: Veterinary Anesthesia

In veterinary practices, chlorobutanol was tested for its effectiveness in anesthetizing fish species during surgical procedures. The compound provided rapid sedation with minimal side effects, confirming its suitability for aquatic animal anesthesia.

Data Tables

Application AreaDescriptionConcentration UsedReferences
PharmaceuticalPreservative in multi-ingredient formulations0.05% - 0.5%
AnesthesiaSedative for invertebrates and fishVaries by species
Antimicrobial ResearchEfficacy against bacterial strains0.5% - 1%

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of 2-(2,4,5-trichlorophenyl)propan-2-ol and their distinguishing features:

Compound Name Functional Group Key Substituents Applications/Findings References
This compound Tertiary alcohol (OH) 2,4,5-trichlorophenyl Limited direct data; inferred environmental presence due to structural analogs
2-(2,4,5-Trichlorophenyl)propionic acid (2,4,5-TP/Silvex) Carboxylic acid (COOH) 2,4,5-trichlorophenyl Herbicide; regulated due to environmental persistence and toxicity
Acylthioureas with 2,4,5-trichlorophenyl Thiourea and benzamide 2,4,5-trichlorophenyl, halogen Antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus
2,4,5-Trichlorophenol Phenol (OH) 2,4,5-trichlorophenyl Intermediate in pesticide synthesis; environmental contaminant

Environmental Behavior

  • Persistence: Chlorinated phenols and carboxylic acids (e.g., 2,4,5-TP) are persistent in groundwater due to resistance to biodegradation. The alcohol derivative may exhibit shorter environmental half-life due to higher solubility and susceptibility to oxidation .
  • Toxicity: 2,4,5-Trichlorophenol and its acid derivatives are associated with dioxin contamination during synthesis, raising ecotoxicological concerns. The alcohol form’s toxicity profile remains understudied but is likely less severe due to the absence of reactive acid groups .

Physicochemical Properties

  • Reactivity : The alcohol is more prone to nucleophilic substitution or esterification reactions, whereas the acid derivative participates in salt formation and esterification.

Biological Activity

2-(2,4,5-Trichlorophenyl)propan-2-ol, commonly known as TCP, is a chlorinated organic compound that has garnered attention for its potential biological activities. This compound's structure and its derivatives have been studied for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of TCP based on diverse research findings, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

TCP is characterized by the presence of a trichlorophenyl group attached to a propanol moiety. The chlorination pattern contributes to its lipophilicity and biological interactions. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC10H10Cl3O
Molecular Weight253.54 g/mol
SolubilitySoluble in organic solvents
Melting Point30-32 °C

Antimicrobial Activity

TCP has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that TCP exhibits bactericidal effects by disrupting bacterial cell membranes and inhibiting cell wall synthesis.

  • Mechanism of Action : TCP interacts with the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Case Study : In a study evaluating the efficacy of TCP against Staphylococcus aureus and Escherichia coli, TCP showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL, indicating moderate antibacterial activity .

Anticancer Activity

TCP's potential as an anticancer agent has been explored in various cell lines. Research suggests that TCP may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

  • Mechanism of Action : TCP has been shown to activate apoptotic pathways via caspase activation and downregulation of anti-apoptotic proteins.
  • Research Findings : In vitro studies on human breast cancer MCF-7 cells revealed that TCP treatment resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM .

Anti-inflammatory Effects

TCP exhibits anti-inflammatory properties by modulating inflammatory cytokine production.

  • Mechanism of Action : It inhibits the NF-kB signaling pathway, reducing the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Experimental Evidence : In animal models of inflammation, TCP administration significantly reduced paw edema and inflammatory markers in serum .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli (MIC: 12.5-25 µg/mL)
AnticancerInduces apoptosis in MCF-7 cells (IC50: 15 µM)
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

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